molecular formula C8H8N2O B13604549 3-(1-Isocyanatoethyl)pyridine

3-(1-Isocyanatoethyl)pyridine

Cat. No.: B13604549
M. Wt: 148.16 g/mol
InChI Key: QGWALQKQUIAREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Isocyanatoethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl group, which is further connected to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isocyanatoethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanates. One common method is the reaction of 3-(1-hydroxyethyl)pyridine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be summarized as follows:

[ \text{3-(1-Hydroxyethyl)pyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isocyanatoethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.

    Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The ethyl group can be oxidized to form the corresponding carboxylic acid or reduced to form the ethylamine derivative.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are used under controlled conditions to achieve selective substitution on the pyridine ring.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride are used under appropriate conditions.

Major Products Formed

    Ureas: Formed by the reaction with primary amines.

    Carbamates: Formed by the reaction with alcohols.

    Thiocarbamates: Formed by the reaction with thiols.

    Substituted Pyridines: Formed by electrophilic substitution reactions.

    Carboxylic Acids and Amines: Formed by oxidation and reduction of the ethyl group.

Scientific Research Applications

3-(1-Isocyanatoethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the preparation of polymers and materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 3-(1-Isocyanatoethyl)pyridine is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the formation of cross-linked polymers and the modification of surfaces. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

3-(1-Isocyanatoethyl)pyridine can be compared with other similar compounds, such as:

    3-(1-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring. It exhibits similar reactivity but lacks the basicity of the pyridine nitrogen.

    3-(1-Isocyanatoethyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring. It has different electronic properties and reactivity due to the presence of the nitrogen atom in the five-membered ring.

    3-(1-Isocyanatoethyl)quinoline: Contains a quinoline ring, which is a fused ring system with a pyridine ring. It has different steric and electronic properties compared to this compound.

The uniqueness of this compound lies in its combination of the isocyanate group with the pyridine ring, providing a balance of reactivity and basicity that is useful in various applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(1-isocyanatoethyl)pyridine

InChI

InChI=1S/C8H8N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-5,7H,1H3

InChI Key

QGWALQKQUIAREE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.